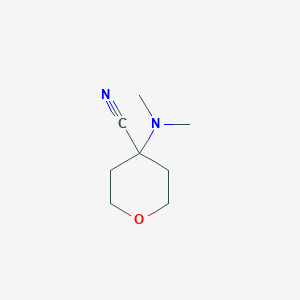
4-Pyridylthiourea
Vue d'ensemble
Description
4-Pyridylthiourea (4-PTU) is a thiourea derivative of pyridine that has been studied extensively for its potential applications in scientific research. 4-PTU has been used in a variety of laboratory experiments, including enzymatic assays, immunoassays, and protein-ligand binding studies. 4-PTU is a versatile reagent with a range of biochemical and physiological effects that can be exploited for various research purposes.
Applications De Recherche Scientifique
Organic Synthesis
Thioureas and their derivatives, including 4-Pyridylthiourea, are organosulfur compounds that have significant applications in organic synthesis . They are used as intermediates in the synthesis of several important heterocyclic compounds .
Pharmaceutical Applications
Thiourea derivatives have gained attention for their diverse biological applications. They exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities . They also show promising roles in the fields of molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities .
Coordination Chemistry
Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant . Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds .
Organocatalysts
Thiourea derivatives also act as organocatalysts and have been used in many reactions . Their abilities in complex formation and as heterocycle synthons have great significance in organic synthesis .
Materials Science
Thiourea derivatives find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts . They play a promising role in the fields of molecular recognition and materials science .
Biological Activities
Various articles have demonstrated the important biological activities of thioureas such as herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .
Mécanisme D'action
Mode of Action
For instance, some thiourea derivatives are known to inhibit thyroid peroxidase, an essential enzyme involved in multiple steps of thyroid hormone synthesis .
Biochemical Pathways
The specific biochemical pathways affected by 4-Pyridylthiourea are currently unknown. As mentioned above, if it shares characteristics with other thiourea compounds, it may impact the thyroid hormone synthesis pathway .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of a compound .
Propriétés
IUPAC Name |
pyridin-4-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-6(10)9-5-1-3-8-4-2-5/h1-4H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOFIQOOOSRNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371943 | |
| Record name | 4-Pyridylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164670-44-4 | |
| Record name | N-4-Pyridinylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164670-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 164670-44-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary synthetic application of 4-Pyridylthiourea highlighted in the research?
A1: The research primarily focuses on using 4-Pyridylthiourea as a key intermediate in synthesizing N-Alkyl-N′-cyano-N″-4-pyridylguanidines. These guanidine derivatives exhibit antihypertensive properties, making them significant in pharmaceutical research. [, , ]. Two main synthetic routes utilize 4-Pyridylthiourea:
- Route 1: 4-Pyridylthiourea reacts with phosgene or triphenylphosphine/carbon tetrachloride to yield N-alkyl-N′-pyridylcarbodiimides. Subsequent addition of cyanamide to these carbodiimides produces the desired N-Alkyl-N′-cyano-N″-4-pyridylguanidines [].
- Route 2: 4-Pyridylthiourea can be converted to 4-Pyridylcyaniminothiocarbamic acid, which acts as an alternative precursor for synthesizing N-Alkyl-N′-cyano-N″-4-pyridylguanidines [].
Q2: What are the challenges associated with synthesizing N-Alkyl-N′-4-pyridylthioureas, and how does the research address them?
A2: Initial synthesis of N-Alkyl-N′-4-pyridylthioureas involved using S-methyl 4-pyridyldithiocarbamate, derived from 4-aminopyridinium 4-pyridyldithiocarbamate []. This method proved inefficient due to the need for two equivalents of methyl iodide and the loss of half of the 4-aminopyridine starting material through quaternization.
- Direct synthesis: Reacting 4-pyridyldithiocarbamic acid with various amines directly produces N-Alkyl-N′-4-pyridylthioureas [].
- Aerial oxidation: 4-Pyridyldithiocarbamic acid undergoes aerial oxidation in the presence of amines, yielding the desired N-Alkyl-N′-4-pyridylthioureas [].
Q3: Beyond its role in synthesizing antihypertensive agents, does 4-Pyridylthiourea have other known biological activities?
A3: Interestingly, one study revealed that 4-Pyridylthiourea interacts with the catalytic domain of human JARID1B []. While the specific implications of this interaction remain unclear, it suggests a potential for 4-Pyridylthiourea to be investigated for other biological activities beyond its use in synthesizing antihypertensive agents. This finding opens avenues for further research into its potential as a scaffold for developing novel therapeutics targeting JARID1B or related biological pathways.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)
![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)
![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)

![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)


![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)

![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)

